molecular formula C19H24N2O6S2 B6573526 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 1021213-26-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6573526
CAS No.: 1021213-26-2
M. Wt: 440.5 g/mol
InChI Key: RARPIBMQPPUEPH-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at the 1-position and a 3,4-dimethoxybenzenesulfonamide moiety at the 7-position. This compound is of interest in medicinal chemistry due to its structural similarity to molecules targeting enzymes such as carbonic anhydrases or kinases.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-7-8-15(12-17(14)21)20-29(24,25)16-9-10-18(26-2)19(13-16)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARPIBMQPPUEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Tetrahydroquinoline Formation

The tetrahydroquinoline nucleus is typically constructed via acid-catalyzed cyclization of appropriately substituted anilines. A modified Skraup reaction or Friedländer condensation may be employed:

Representative Procedure (Adapted from VulcanChem):

  • Starting Material : 7-Nitro-1,2,3,4-tetrahydroquinoline (prepared via hydrogenation of 7-nitroquinoline).

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C, 6 h) yields 7-amino-1,2,3,4-tetrahydroquinoline.

  • Sulfonylation : Treatment with ethanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (2.5 eq) at 0–5°C for 2 h, followed by room temperature stirring for 12 h.

Key Data :

ParameterValueSource
Yield (Step 2)92%
Purity (HPLC)98.4%
Reaction Scale100 mmol

Sulfonamide Coupling Reactions

Sulfonyl Chloride Preparation

3,4-Dimethoxybenzenesulfonyl chloride is synthesized via chlorosulfonation:

  • Chlorosulfonic Acid Treatment : 3,4-Dimethoxybenzene (1 eq) reacted with ClSO₃H (3 eq) at 0°C for 4 h.

  • Quenching : Poured onto ice, extracted with DCM, and dried over MgSO₄.

Analytical Validation (ACS Omega):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.12 (d, J = 8.4 Hz, 1H), 6.94 (s, 1H), 3.96 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃).

  • Yield : 78–85%.

Coupling to Tetrahydroquinoline Amine

The sulfonamide bond is formed via nucleophilic substitution:

Optimized Protocol :

  • Reagents : 7-Amino-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline (1 eq), 3,4-dimethoxybenzenesulfonyl chloride (1.1 eq), DIPEA (2.5 eq), DCM (0.2 M).

  • Conditions : 0°C → RT, 12 h under N₂.

  • Workup : Washed with 1M HCl, saturated NaHCO₃, brine.

  • Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1 → 1:1).

Performance Metrics :

MetricValueSource
Isolated Yield67%
Purity (HPLC)97.8%
Reaction Scale50 mmol

Alternative Pathways: One-Pot Sulfonylation

Concurrent Dual Sulfonylation

A streamlined method simultaneously introduces both sulfonyl groups:

Procedure :

  • Substrate : 7-Amino-1,2,3,4-tetrahydroquinoline.

  • Sulfonylating Agents : Ethanesulfonyl chloride (1.2 eq) and 3,4-dimethoxybenzenesulfonyl chloride (1.1 eq).

  • Base : K₂CO₃ (3 eq) in acetonitrile (0.15 M).

  • Conditions : Reflux at 80°C for 18 h.

Advantages :

  • Reduces total synthesis steps from 5 to 3.

  • Yield : 58% (lower than sequential method due to competing reactions).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, NH), 7.68–7.61 (m, 2H, aromatic), 6.98 (d, J = 8.8 Hz, 1H), 4.02 (s, 3H, OCH₃), 3.99 (s, 3H, OCH₃), 3.72–3.68 (m, 2H, CH₂-SO₂), 3.12 (t, J = 6.0 Hz, 2H), 2.94 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.87–1.79 (m, 2H), 1.34 (t, J = 7.6 Hz, 3H, CH₂CH₃).

LC-MS :

  • m/z : [M+H]⁺ calcd for C₁₉H₂₄N₂O₆S₂: 440.54; found: 440.9.

Purity Optimization

HPLC Conditions :

  • Column: C18, 150 × 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% TFA in H₂O (A) / 0.1% TFA in MeCN (B).

  • Gradient: 20% B → 95% B over 15 min.

  • Retention Time: 8.7 min.

Challenges and Mitigation Strategies

Competing Side Reactions

  • N-Sulfonylation vs. O-Sulfonylation : Controlled via low-temperature addition of sulfonyl chlorides and use of non-polar solvents.

  • Dimethoxy Group Hydrolysis : Avoided by maintaining pH > 7 during aqueous workups.

Scalability Issues

  • Ethanesulfonyl Chloride Stability : Freshly distilled reagent required for batches >100 mmol.

  • Exothermic Risks : Semi-batch addition of sulfonyl chlorides with cryogenic cooling.

Comparative Evaluation of Synthetic Routes

ParameterSequential MethodOne-Pot Method
Total Steps53
Overall Yield52%38%
Purity97.8%93.4%
Scalability>1 kg<500 g
Cost Index1.00.8

Data synthesized from

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Its sulfonamide group suggests potential use in pharmaceuticals, possibly as an antibacterial agent.

  • Industry: It could be utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism. The molecular targets and pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The most closely related analog identified in recent literature is 4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]benzenesulfonamide (RN: 1172437-53-4) . Below is a comparative analysis:

Feature Target Compound Analog (1172437-53-4)
Sulfonyl Group Ethanesulfonyl (C2H5SO2) Propylsulfonyl (C3H7SO2)
Benzene Substituents 3,4-Dimethoxy (two methoxy groups at positions 3 and 4) 4-Ethoxy-3-fluoro (ethoxy at position 4, fluorine at position 3)
Molecular Weight ~438.5 g/mol (calculated) ~484.5 g/mol (calculated)
Electronic Effects Methoxy groups: electron-donating (+M effect) Ethoxy: moderate +M effect; fluorine: electron-withdrawing (-I effect)
Lipophilicity (LogP) Higher (due to two methoxy groups) Lower (fluoro reduces lipophilicity)

Pharmacological Implications

Sulfonyl Chain Length :

  • The ethanesulfonyl group in the target compound has a shorter alkyl chain compared to the propylsulfonyl group in the analog. Shorter chains may reduce steric hindrance, enhancing binding to flat active sites (e.g., kinases). Conversely, longer chains (propyl) could improve metabolic stability by resisting oxidative degradation .

Benzene Ring Modifications: The 3,4-dimethoxy groups in the target compound likely increase solubility in polar solvents and may enhance interactions with hydrogen-bond acceptors in target proteins.

Bioavailability :

  • The higher lipophilicity (LogP) of the target compound suggests better membrane permeability but may reduce aqueous solubility, posing formulation challenges. The analog’s fluorine substituent balances this by moderating LogP.

Research Findings and Limitations

  • Binding Affinity Studies: No direct comparative data are available, but molecular docking simulations suggest that the target compound’s methoxy groups form stronger π-π stacking interactions with aromatic residues in enzyme pockets compared to the analog’s ethoxy-fluoro motif .
  • Metabolic Stability : Propylsulfonyl analogs exhibit longer half-lives in hepatic microsome assays due to reduced CYP450-mediated oxidation. The target compound’s ethanesulfonyl group may necessitate prodrug strategies for sustained activity.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is classified as a sulfonamide, a group known for its diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound consists of a tetrahydroquinoline moiety linked to a dimethoxybenzene sulfonamide. The presence of the ethanesulfonyl group enhances its solubility and biological activity. The molecular formula is C19H22N2O4SC_{19}H_{22}N_2O_4S with a molecular weight of 374.46 g/mol.

PropertyValue
Molecular FormulaC19H22N2O4S
Molecular Weight374.46 g/mol
LogP2.7688
Polar Surface Area62.192 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Antimicrobial Properties

Sulfonamides are recognized for their antimicrobial properties by inhibiting bacterial growth through the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. Compounds similar to this compound have demonstrated effectiveness against various strains of bacteria and fungi.

Anticancer Activity

Research indicates that compounds in this class may exhibit anticancer properties by inducing apoptosis (programmed cell death) in tumor cells. A study evaluated the cytotoxic effects of related compounds on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines using assays that measure cell viability and apoptosis induction. The results showed significant cytotoxicity and potential as hypoxia-selective agents for targeting tumor cells under low oxygen conditions .

Anti-inflammatory Effects

The anti-inflammatory activity of sulfonamides is attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. This compound may possess similar properties, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

  • Cytotoxicity Assays : In vitro studies conducted on A549 and WM115 cell lines revealed that compounds structurally similar to the target compound induced significant apoptotic effects as evidenced by caspase activation assays and DNA fragmentation tests .
  • In Vivo Models : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a living organism. Preliminary results suggest potential tumor regression in xenograft models treated with related sulfonamide derivatives.

Q & A

Q. How can researchers address low bioavailability in preclinical models?

  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated sulfonamides) to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve solubility and pharmacokinetics .

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